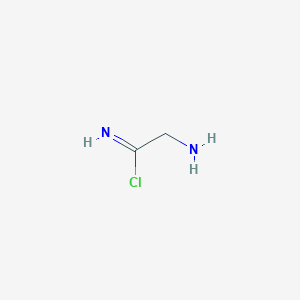

Aminomethanecarbonimidoylchloride

Description

Aminomethanecarbonimidoylchloride (systematic name for aminoacetonitrile hydrochloride) is a hydrochloride salt derived from aminoacetonitrile (NH₂CH₂CN). This compound features a nitrile group (CN) and an amine group (NH₂) bonded to a methylene bridge, with a chloride counterion. Its reactivity stems from the nitrile and amine functional groups, enabling participation in nucleophilic additions or condensation reactions .

Properties

Molecular Formula |

C2H5ClN2 |

|---|---|

Molecular Weight |

92.53 g/mol |

IUPAC Name |

2-aminoethanimidoyl chloride |

InChI |

InChI=1S/C2H5ClN2/c3-2(5)1-4/h5H,1,4H2 |

InChI Key |

LGAUXSQBKMAJJD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Aminomethanecarbonimidoylchloride can be synthesized by treating a monosubstituted carboxylic acid amide with phosgene or thionyl chloride. The general reaction involves the conversion of the amide to the imidoyl chloride with the release of hydrogen chloride and carbon dioxide . Industrial production methods often involve the use of halogenating agents to achieve the desired conversion efficiently.

Chemical Reactions Analysis

Aminomethanecarbonimidoylchloride undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form the corresponding amide and hydrogen chloride.

Reaction with Hydrogen Sulfide: Produces thioamides.

Reaction with Amines: Forms amidines.

Dehydrohalogenation: Converts to nitriles upon heating.

Reaction with Hydrogen Halides: Forms iminium chloride cations.

Common reagents used in these reactions include water, hydrogen sulfide, amines, and hydrogen halides. The major products formed from these reactions are amides, thioamides, amidines, nitriles, and iminium chloride cations .

Scientific Research Applications

Aminomethanecarbonimidoylchloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of imidates, thioimidates, amidines, and imidoyl cyanides.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which aminomethanecarbonimidoylchloride exerts its effects involves its high reactivity with nucleophiles. The compound readily reacts with water, amines, and other nucleophiles to form various products. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on molecules, leading to the formation of amides, thioamides, and other derivatives .

Comparison with Similar Compounds

Key Findings:

Structural Complexity: Methylamine Hydrochloride is a simple aliphatic amine salt, widely used in bulk chemical processes . Mecamylamine Hydrochloride features a bicyclic structure, making it pharmacologically relevant for neurological research . this compound’s nitrile group distinguishes it, enabling unique reactivity in synthetic chemistry.

Applications: Methylamine Hydrochloride: Predominantly industrial (e.g., surfactants, dyes) due to its simplicity and scalability . Mecamylamine Hydrochloride: Used in niche research settings, reflecting its biological activity .

Safety and Handling: Methylamine Hydrochloride’s hazards include irritation to skin and eyes, requiring controlled environments . Mecamylamine Hydrochloride’s safety data sheet emphasizes tailored first-aid protocols, such as immediate eye irrigation . Data gaps for this compound suggest caution, assuming risks typical of hydrochlorides and nitriles (e.g., toxicity, corrosivity).

Research and Data Limitations

The provided evidence lacks direct information on this compound, necessitating inferences from structural analogs. Methylamine Hydrochloride and Mecamylamine Hydrochloride exemplify the diversity of amine hydrochlorides in applications and safety profiles. Further studies are required to elucidate the exact synthesis pathways, stability, and industrial relevance of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.